molecular formula C17H19N3O B3008252 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone CAS No. 2034554-07-7

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone

カタログ番号: B3008252
CAS番号: 2034554-07-7
分子量: 281.359
InChIキー: ZNMXOEWBHSWHRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a heterocyclic compound featuring a fused pyrazolo-pyrazine core with a cyclopentane ring and an o-tolyl methanone substituent. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors requiring bicyclic scaffolds. Its synthesis typically involves multi-step cyclization and functionalization reactions, though specific protocols remain proprietary in many cases .

特性

IUPAC Name

(2-methylphenyl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-5-2-3-6-13(12)17(21)19-9-10-20-16(11-19)14-7-4-8-15(14)18-20/h2-3,5-6H,4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMXOEWBHSWHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C17_{17}H19_{19}N3_3O
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 2034554-07-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization of hydrazines and diketones under controlled conditions. The final assembly often utilizes coupling reagents such as DCC (dicyclohexylcarbodiimide) to form the desired structure.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyrazolo compounds exhibit moderate antibacterial activity against various strains. For instance, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .

Anticancer Properties

The compound has been tested for cytotoxic effects against several cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). Results indicated significant inhibition of cell proliferation in a dose-dependent manner. The presence of electronegative substituents like chlorine has been noted to enhance cytotoxicity .

Antioxidant Activity

Research has also highlighted the compound's moderate antioxidant properties. This activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may interact with specific enzymes or receptors involved in cellular signaling pathways. This could lead to alterations in metabolic processes and cellular responses.

Case Studies

StudyFocusFindings
Rao et al., 2023Antimicrobial ActivityThe compound showed moderate activity against Mycobacterium tuberculosis.
Ajol et al., 2023CytotoxicitySignificant inhibition observed in A549 and HT-29 cell lines; chlorinated derivatives exhibited higher efficacy.
BenchChem AnalysisAntioxidant PropertiesModerate antioxidant activity noted; potential for therapeutic applications in oxidative stress conditions.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared to analogous pyrazolo-fused heterocycles, such as those described in recent synthesis studies. Key structural and functional differences are highlighted below:

Table 1: Comparative Analysis of Selected Pyrazolo-Fused Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone Pyrazolo[1,5-a]pyrazine + cyclopentane o-Tolyl methanone ~339.4 High rigidity; potential kinase inhibition
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone (10a) Pyrazolo[5,1-c][1,2,4]triazine p-Tolyl triazole + phenyl ~454.5 Electrophilic reactivity; fluorescent probes
(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)-methanone (10b) Pyrazolo[5,1-c][1,2,4]triazine p-Tolyl triazole + phenyl (isomeric) ~454.5 Enhanced solubility in polar solvents

Key Differences:

Core Structure : The target compound’s pyrazolo[1,5-a]pyrazine core fused with a cyclopentane ring introduces greater conformational rigidity compared to the pyrazolo-triazine cores of compounds 10a and 10b. This rigidity may enhance binding specificity in protein-ligand interactions .

However, this also lowers solubility in aqueous media .

Synthetic Pathways: While 10a and 10b are synthesized via diazotization and cyclization of amino-pyrazoles, the target compound likely requires more complex cyclopentane annulation steps, increasing synthetic difficulty .

Research Findings and Functional Insights

  • Target Compound : Preliminary docking studies suggest moderate affinity for kinase domains (e.g., CDK2), though experimental validation is pending. Its logP value (~3.2) indicates moderate lipophilicity, aligning with CNS drug-like properties.
  • Compound 10a : Exhibits fluorescence under UV light due to extended conjugation in the triazine-triazole system, making it suitable for bioimaging applications .
  • Compound 10b : Demonstrates improved aqueous solubility (logS ≈ -4.1) compared to 10a (logS ≈ -4.9), attributed to its isomeric substitution pattern .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。